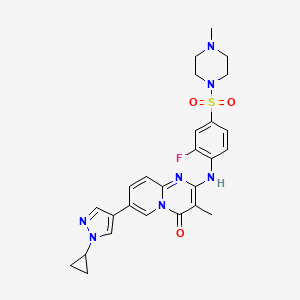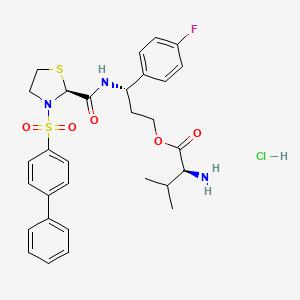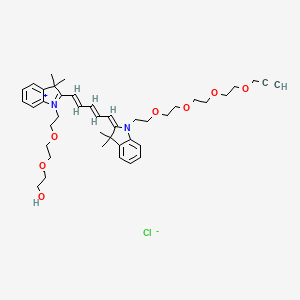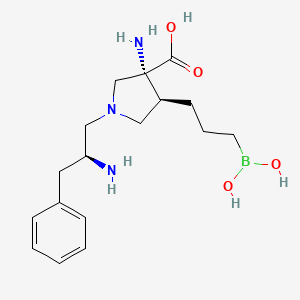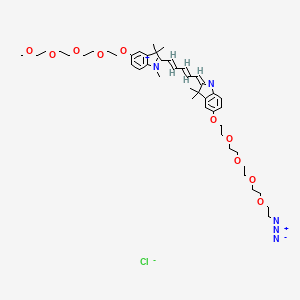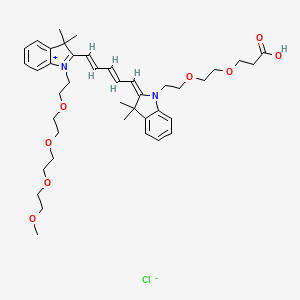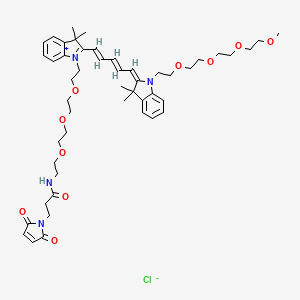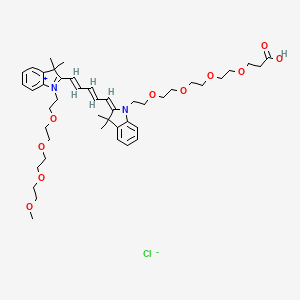
Pralsetinib HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Brain Penetration : Pralsetinib's pharmacokinetics are influenced by transporters and enzymes like ABCB1, ABCG2, and CYP3A. Notably, ABCB1 and ABCG2 significantly limit pralsetinib's brain penetration and oral availability. These insights are crucial for its clinical development (Wang et al., 2021).
Clinical Applications in Various Cancers : Pralsetinib is a selective RET inhibitor used in treating various cancers, including non-small cell lung cancer (NSCLC), papillary thyroid cancer, and medullary thyroid carcinoma. Its efficacy is evident in metastatic RET fusion-positive NSCLC and is under regulatory review for thyroid cancers (Markham, 2020).
Preclinical Development and Clinical Validation : Pralsetinib's preclinical development and clinical validation have shown its high potency and lower toxicity compared to Multi-Kinase Inhibitors (MKI), particularly in RET-mutated thyroid cancer treatment. Its better safety profile is attributed to lower inhibition of other tyrosine kinases, especially VEGFR (Locantore et al., 2021).
Efficacy Across Multiple Solid Tumor Types : Pralsetinib has shown broad and durable anti-tumor activity across multiple advanced solid tumor types, regardless of RET fusion genotype. It is well-tolerated and demonstrates potential for broad use in oncology (Subbiah et al., 2020).
RET Fusion-Positive NSCLC Treatment : Pralsetinib has been evaluated for its safety, tolerability, and antitumor activity in patients with RET fusion-positive NSCLC. It has shown promising results as a new oral treatment option for these patients (Gainor et al., 2021).
RET-Altered Thyroid Cancers : In patients with RET-altered thyroid cancers, pralsetinib has shown significant antitumor activity and is a well-tolerated, potent, once-daily oral treatment option (Subbiah et al., 2021).
Eigenschaften
Produktname |
Pralsetinib HCl |
|---|---|
Molekularformel |
C27H33ClFN9O2 |
Molekulargewicht |
570.0704 |
IUPAC-Name |
(1s,4R)-N-((S)-1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide hydrochloride |
InChI |
InChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1 |
InChI-Schlüssel |
CCYKAXKRSKSMNX-MJFWUJRASA-N |
SMILES |
O=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BLU-667; BLU 667; BLU667; Pralsetinib HCl; Pralsetinib hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)
